molecular formula C10H16F2O3 B2984020 Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate CAS No. 2384425-40-3

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate

Cat. No.: B2984020
CAS No.: 2384425-40-3
M. Wt: 222.232
InChI Key: ARCUBQRZGUGRPM-UHFFFAOYSA-N
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Description

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate is a chemical compound with the molecular formula C10H16F2O3 and a molecular weight of 222.23 g/mol . It is characterized by the presence of a cycloheptane ring substituted with hydroxyl and difluoro groups, and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate typically involves the reaction of cycloheptanone with difluoromethylating agents followed by hydroxylation and esterification. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-difluoro-5-oxocycloheptane-1-carboxylate, while reduction of the ester group can produce 4,4-difluoro-5-hydroxycycloheptanol .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate include:

Uniqueness

This compound is unique due to its combination of a cycloheptane ring with difluoro and hydroxyl substitutions, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 4,4-difluoro-5-hydroxycycloheptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O3/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUBQRZGUGRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(CC1)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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